![molecular formula C20H18F2N2O3S B2995282 [4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](piperidin-1-yl)methanone CAS No. 1251579-32-4](/img/structure/B2995282.png)
[4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](piperidin-1-yl)methanone
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Description
Scientific Research Applications
Pharmacokinetics and Bioavailability Assessment
This compound has been utilized in the development of ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods for quantitative determination in biological samples, such as dog plasma . This is crucial for understanding the pharmacokinetics and assessing the bioavailability of new drugs, which is a fundamental step in drug development.
Selective AKT Inhibition for Cancer Therapy
The compound has shown potential as a new-generation selective AKT inhibitor . The AKT signaling pathway is significant in the growth and proliferation of tumor cells, and selective inhibition of this pathway can lead to promising therapeutic strategies for cancer treatment.
Antibacterial Drug Development
Research has explored the synthesis of derivatives of this compound for their antibacterial activity . The design of new molecules with potential antimicrobial activity is a critical area of research, especially with the increasing resistance to existing drugs.
Spirocyclic Compound Synthesis
The unique structural features of the compound have been used in the synthesis of spirocyclic derivatives, which have applications ranging from anti-inflammatory to herbicidal activities . Spirocyclic compounds are also important in the synthesis of new ligands and catalysts.
Redox and Magnetic Property Analysis
Difluorophenyl substituents, as part of the compound’s structure, have been studied for their effects on structural, redox, and magnetic properties of Blatter radicals . This research is significant for material science and the development of new catalysts.
Chemical Reagent and Intermediate
The compound serves as a valuable reagent and intermediate in diverse chemical reactions. Its properties make it suitable for use in various fields, including organic synthesis and material science .
properties
IUPAC Name |
[4-(3,4-difluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2O3S/c21-15-9-8-14(12-16(15)22)24-13-19(20(25)23-10-4-1-5-11-23)28(26,27)18-7-3-2-6-17(18)24/h2-3,6-9,12-13H,1,4-5,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSADEWGMVAXAHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](piperidin-1-yl)methanone |
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